molecular formula C20H20Cl2N2OS B2792798 3-CHLORO-N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]BENZAMIDE CAS No. 881440-80-8

3-CHLORO-N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]BENZAMIDE

Cat. No.: B2792798
CAS No.: 881440-80-8
M. Wt: 407.35
InChI Key: RVGNQCSYWFZNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)carboxamide is a complex organic compound featuring a thiazole ring, an adamantane derivative, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)carboxamide is unique due to the presence of the adamantane moiety, which imparts increased stability and bioavailability compared to other similar compounds. Additionally, the combination of the thiazole ring and the chlorophenyl group provides a unique set of biological activities .

Properties

IUPAC Name

3-chloro-N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2OS/c21-15-3-1-2-14(5-15)17(25)24-18-23-16(10-26-18)19-6-12-4-13(7-19)9-20(22,8-12)11-19/h1-3,5,10,12-13H,4,6-9,11H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGNQCSYWFZNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)C4=CSC(=N4)NC(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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